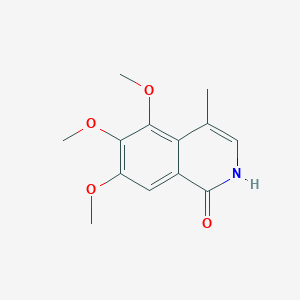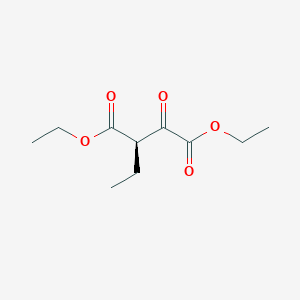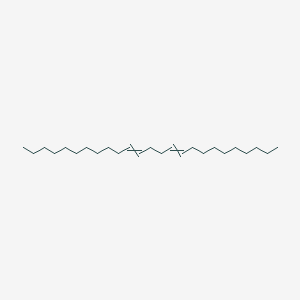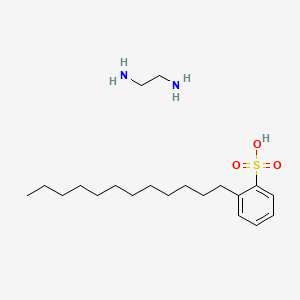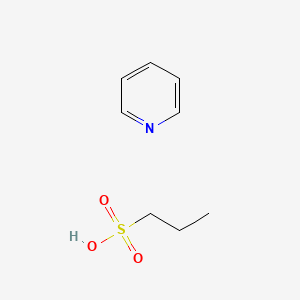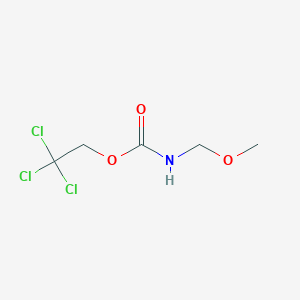
2,2,2-Trichloroethyl (methoxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl (methoxymethyl)carbamate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a trichloroethyl group, a methoxymethyl group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines and alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (methoxymethyl)carbamate typically involves the reaction of 2,2,2-trichloroethanol with methoxymethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2,2-Trichloroethanol+Methoxymethyl isocyanate→2,2,2-Trichloroethyl (methoxymethyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl (methoxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroethyl oxides, while reduction may produce simpler carbamates.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl (methoxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl (methoxymethyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo hydrolysis, releasing trichloroethanol, which can then interact with enzymes and proteins. The carbamate group can form stable complexes with various biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloroethyl carbamate
- Methoxymethyl carbamate
- Ethyl carbamate
Uniqueness
2,2,2-Trichloroethyl (methoxymethyl)carbamate is unique due to the presence of both trichloroethyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and various applications.
Propriétés
Numéro CAS |
64750-96-5 |
|---|---|
Formule moléculaire |
C5H8Cl3NO3 |
Poids moléculaire |
236.48 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C5H8Cl3NO3/c1-11-3-9-4(10)12-2-5(6,7)8/h2-3H2,1H3,(H,9,10) |
Clé InChI |
BHOUZDSSAPUPLQ-UHFFFAOYSA-N |
SMILES canonique |
COCNC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)
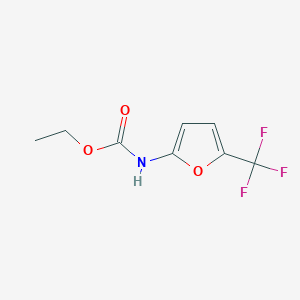
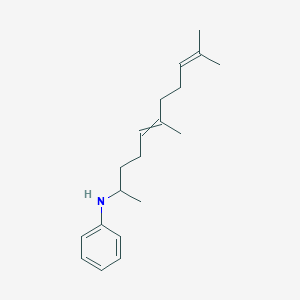
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)


